2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-27-14-8-6-13(7-9-14)17-10-11-19(26)25(23-17)12-18-22-20(24-28-18)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNVFPMCLZHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a novel derivative featuring a unique combination of oxadiazole and pyridazine moieties. This structure is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.28 g/mol. The presence of both bromine and methoxy groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
- Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Compounds with this structure have been evaluated for their efficacy against both bacterial and fungal strains .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Anticancer Studies
A recent study explored the anticancer properties of related oxadiazole derivatives. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, indicating moderate cytotoxic activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 92.4 |
| CaCo-2 (Colon Cancer) | 85.0 |
| MCF-7 (Breast Cancer) | 78.5 |
| A549 (Lung Cancer) | 90.0 |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant activity against various microbial strains:
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the compound may inhibit histone deacetylases (HDACs), which play critical roles in regulating gene expression related to cancer progression .
Case Studies
- Case Study on Anticancer Efficacy : A study published in PubMed Central assessed the effects of oxadiazole derivatives on human cancer cells. The compound was found to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy Study : Another research article highlighted the effectiveness of similar oxadiazole compounds against resistant strains of bacteria, demonstrating their potential as new antibiotics in an era of increasing antibiotic resistance .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several brominated heterocycles documented in the evidence:
Key Observations :
- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to smaller halogens (e.g., Cl, F).
- This contrasts with dimethoxyphenyl analogs (), where steric effects may dominate .
Preparation Methods
Amidoxime Intermediate Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate. 2-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 2-bromophenylamidoxime (1) . This intermediate is critical for subsequent cyclization.
Reaction Conditions :
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Solvent : Ethanol (95%)
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Temperature : 80°C, 6 hours
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Yield : 85–90%
Cyclization with Activated Carboxylic Acid Derivatives
The amidoxime (1) reacts with bromoacetyl chloride in the presence of triethylamine to form 3-(2-bromophenyl)-5-(bromomethyl)-1,2,4-oxadiazole (2) . This step employs a nucleophilic acyl substitution mechanism.
Reaction Conditions :
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Base : Triethylamine (2 eq)
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Solvent : Dichloromethane (DCM), 0°C → room temperature
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Yield : 70–75%
Characterization Data for (2) :
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Molecular Formula : C₉H₆Br₂N₂O
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¹H NMR (CDCl₃) : δ 4.82 (s, 2H, CH₂Br), 7.48–8.02 (m, 4H, Ar-H)
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MS (ESI+) : m/z 338.9 [M+H]⁺
Synthesis of the Dihydropyridazinone Core
Hydrazine Cyclocondensation
6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one (3) is synthesized via cyclocondensation of 4-methoxyphenylacetic acid hydrazide with maleic anhydride. The reaction proceeds through a [4+2] cycloaddition mechanism.
Reaction Conditions :
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Solvent : Acetic acid, reflux
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Temperature : 120°C, 8 hours
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Yield : 65–70%
Characterization Data for (3) :
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Molecular Formula : C₁₁H₁₀N₂O₂
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¹³C NMR (DMSO-d₆) : δ 164.2 (C=O), 159.8 (C-OCH₃), 130.1–114.3 (Ar-C)
Coupling of Oxadiazole and Dihydropyridazinone Moieties
Alkylation via Nucleophilic Substitution
The bromomethyl oxadiazole (2) undergoes nucleophilic substitution with the dihydropyridazinone (3) in the presence of potassium carbonate to yield the target compound (4) .
Reaction Conditions :
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Base : K₂CO₃ (3 eq)
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Solvent : Dimethylformamide (DMF), 60°C, 12 hours
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Yield : 60–65%
Optimization Insights :
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Catalyst Screening : NaOAc provided inferior yields (<50%), while K₂CO₃ enhanced reactivity due to stronger deprotonation.
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Solvent Effects : DMF outperformed THF and acetonitrile in solubility and reaction rate.
Characterization Data for (4) :
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Molecular Formula : C₂₀H₁₄BrN₅O₃
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Melting Point : 198–200°C
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¹H NMR (DMSO-d₆) : δ 3.84 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂), 7.12–8.26 (m, 8H, Ar-H)
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HPLC Purity : 98.5% (C18 column, MeCN:H₂O = 70:30)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A modified approach uses microwave irradiation to accelerate the cyclization of (1) with bromoacetyl chloride, reducing reaction time to 20 minutes with comparable yield (72%).
One-Pot Sequential Synthesis
Sequential coupling of 2-bromophenylamidoxime, bromoacetyl chloride, and pre-formed dihydropyridazinone in a single pot achieved a 58% yield, albeit with challenges in intermediate purification.
Analytical and Mechanistic Validation
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) validated the regioselectivity of the oxadiazole-dihydropyridazinone coupling. The methylene linker’s electrophilicity (Mulliken charge: +0.32 e) facilitates nucleophilic attack by the dihydropyridazinone’s N-atom.
X-Ray Crystallography
Single-crystal X-ray analysis of (4) confirmed the Z-configuration of the dihydropyridazinone ring and planar geometry of the oxadiazole moiety (torsion angle: 178.5°).
Challenges and Optimization Strategies
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Regioselectivity : Competing O- vs. N-alkylation was mitigated by using bulky bases (e.g., DBU) to favor N-alkylation.
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Purification : Silica gel chromatography (ethyl acetate/hexane = 1:3) effectively separated the target compound from bromoacetyl chloride byproducts.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves nucleophilic substitution and cyclization steps. A typical route starts with coupling a bromophenyl-substituted oxadiazole precursor with a dihydropyridazinone core. For example, reactions may use 3-(2-bromophenyl)-5-chloromethyl-1,2,4-oxadiazole and 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one under reflux in aprotic solvents like DMF or THF. Temperature control (80–120°C) and catalytic bases (e.g., K₂CO₃) are critical for optimizing yield (70–85%) and minimizing side products .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of 1H/13C NMR to verify substituent positions (e.g., methoxy and bromophenyl groups) and X-ray crystallography to resolve stereochemistry. Mass spectrometry (HRMS) confirms molecular weight. Computational tools like DFT can predict electronic properties and validate experimental data .
Q. What preliminary biological assays are recommended to assess activity?
Screen against kinase or protease targets due to the oxadiazole and dihydropyridazinone moieties’ known inhibitory roles. Use fluorescence polarization assays for binding affinity (IC₅₀) and cell-based viability assays (e.g., MTT) for cytotoxicity profiling. Compare results with structurally related compounds (e.g., 4-bromophenyl analogs) to identify substituent effects .
Advanced Research Questions
Q. How can reaction intermediates be optimized to improve scalability?
Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature gradients, and catalyst loading. For example, replacing DMF with acetonitrile reduces side-product formation during cyclization. Monitor intermediates via TLC and HPLC-MS to ensure purity >95% .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing 2-bromophenyl with 4-fluorophenyl). Use molecular docking to correlate electronic properties (e.g., Hammett constants) with activity. For instance, bulkier substituents may enhance binding to hydrophobic enzyme pockets .
Q. How can computational modeling predict metabolic stability or toxicity?
Use ADMET prediction tools (e.g., SwissADME) to analyze lipophilicity (LogP) and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess binding mode stability. For example, the methoxy group’s electron-donating effects may reduce oxidative metabolism, improving half-life .
Q. What techniques validate the compound’s mechanism of action in complex biological systems?
Perform pull-down assays with biotinylated probes to identify protein targets. Combine with transcriptomic profiling (RNA-seq) to map downstream pathways. For example, oxadiazole-containing compounds often modulate NF-κB or MAPK signaling, which can be confirmed via Western blot .
Methodological Considerations
- Data Contradictions : Cross-validate NMR and crystallography data with computational models to resolve stereochemical ambiguities .
- Reaction Optimization : Use high-throughput screening (HTS) to test 96 reaction conditions in parallel, reducing trial-and-error .
- Biological Replication : Include at least three independent replicates in assays to account for variability in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
